molecular formula C8H3BrF3NO2 B3037985 3-Bromo-4-(trifluoromethoxy)phenylisocyanate CAS No. 685859-17-0

3-Bromo-4-(trifluoromethoxy)phenylisocyanate

Cat. No.: B3037985
CAS No.: 685859-17-0
M. Wt: 282.01 g/mol
InChI Key: PMUPSJLZSIAEEF-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)phenylisocyanate is an organic compound with the molecular formula C8H3BrF3NO2 and a molecular weight of 282.02 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an isocyanate functional group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-Bromo-4-(trifluoromethoxy)phenylisocyanate typically involves the reaction of 3-Bromo-4-(trifluoromethoxy)aniline with phosgene or triphosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)phenylisocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles to form stable covalent bonds. This reactivity allows it to modify various substrates, including small molecules and macromolecules, by forming urea, carbamate, and thiocarbamate linkages .

Comparison with Similar Compounds

3-Bromo-4-(trifluoromethoxy)phenylisocyanate can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups.

Properties

IUPAC Name

2-bromo-4-isocyanato-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO2/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUPSJLZSIAEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-(trifluoromethoxy)phenylisocyanate
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3-Bromo-4-(trifluoromethoxy)phenylisocyanate
Reactant of Route 3
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3-Bromo-4-(trifluoromethoxy)phenylisocyanate
Reactant of Route 4
3-Bromo-4-(trifluoromethoxy)phenylisocyanate
Reactant of Route 5
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3-Bromo-4-(trifluoromethoxy)phenylisocyanate
Reactant of Route 6
3-Bromo-4-(trifluoromethoxy)phenylisocyanate

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